6-Bromo-7-fluoro-1H-quinazolin-4-one is classified as a quinazolinone, which are heterocyclic compounds known for their diverse pharmacological properties. The presence of bromine and fluorine substituents enhances its reactivity and biological activity, making it a subject of interest in drug design and synthesis.
The synthesis of 6-bromo-7-fluoro-1H-quinazolin-4-one typically involves several key steps and methods. A common synthetic route includes:
The specific parameters such as temperature, time, and concentrations may vary based on the chosen method but typically involve moderate temperatures (60-120 °C) and reaction times ranging from several hours to overnight .
The molecular structure of 6-bromo-7-fluoro-1H-quinazolin-4-one can be analyzed using various techniques:
The presence of bromine and fluorine atoms significantly influences the electronic properties of the compound, affecting its reactivity and interactions with biological targets .
6-Bromo-7-fluoro-1H-quinazolin-4-one participates in various chemical reactions, primarily due to its electrophilic nature:
These reactions highlight its versatility as a building block in synthetic organic chemistry .
The mechanism of action for 6-bromo-7-fluoro-1H-quinazolin-4-one is primarily linked to its interaction with specific biological targets:
In vitro studies often reveal that modifications at positions 6 and 7 significantly affect binding affinities and biological activities .
The physical and chemical properties of 6-bromo-7-fluoro-1H-quinazolin-4-one include:
These properties influence its handling during synthesis and application in biological assays .
6-Bromo-7-fluoro-1H-quinazolin-4-one has several significant applications:
Research continues into expanding its applications across different fields, including medicinal chemistry, agrochemicals, and material science .
Industrial-scale synthesis of 6-bromo-7-fluoro-1H-quinazolin-4-one (CAS: 950577-02-3) leverages fragment-based combinatorial approaches to accelerate lead optimization in drug discovery pipelines. Specialized contract manufacturers like INNOPHARMCHEM utilize kilo to ton-scale production capabilities across multiple pilot facilities (e.g., Ningbo, Henan, Shanxi) to generate structurally diverse quinazolinone libraries. These facilities employ rigorous quality control through analytical techniques including NMR and HRMS – similar to characterization methods documented for related compounds [3]. The fragment-based strategy systematically modifies the quinazolinone core at positions 6 and 7 with halogen atoms (bromo/fluoro), enabling rapid exploration of structure-activity relationships. This industrial approach facilitates bulk supply for biological screening while maintaining reproducibility through standardized reaction conditions and advanced purification infrastructure [1].
The synthesis typically begins with appropriately substituted anthranilic acid derivatives or utilizes 7-fluoro-6-nitroquinazolin-4(3H)-one as a strategic intermediate, as demonstrated in analogous synthetic routes. A documented two-step sequence involves:(i) Nucleophilic aromatic substitution (SNAr) of a fluoro substituent adjacent to a nitro group(ii) Subsequent nitro group reduction
For 6-bromo-7-fluoro-1H-quinazolin-4-one, bromination likely precedes cyclization or occurs via electrophilic substitution on a pre-formed quinazolinone scaffold. Key steps include:
The electron-withdrawing quinazolinone core facilitates regioselective halogenation at electron-deficient positions (C6/C7), enabling precise introduction of bromine. This methodology mirrors the synthesis of structurally similar compounds like 6-bromo-8-chloroquinazolin-4(3H)-one [8] and the intermediates described for 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one [3].
Table 1: Multi-Step Synthesis of Halogenated Quinazolinones
Precursor | Halogenation/Cyclization Step | Key Conditions | Reference Analogue |
---|---|---|---|
2-Amino-4-bromo-5-fluorobenzoic acid | Cyclodehydration with formamide | Reflux, 120-130°C, 6-8 h | [1] [8] |
7-Fluoro-6-nitroquinazolin-4-one | Nucleophilic bromination or halogen exchange | NaBr/DMSO, Cu-catalysis, 100°C | [3] |
6,7-Difluoroquinazolin-4-one | Regioselective bromination at C6 | NBS, DMF, 0°C to RT | [5] [8] |
Modern synthetic approaches employ enabling technologies to improve efficiency. Microwave irradiation significantly accelerates cyclization and halogenation steps, reducing reaction times from hours to minutes while improving yields. Patent literature details microwave-enhanced Niementowski-type condensations where anthranilic acid derivatives react with formamides under catalyst-free conditions, producing quinazolin-4-ones in >85% yield [7]. One-pot protocols are particularly valuable, exemplified by a novel three-component reaction using 2-aminobenzoic acids, organic acids (e.g., trifluoroacetic acid), and ammonium hexafluorophosphate (NH₄PF₆) to afford 2-substituted quinazolin-4(3H)-ones in excellent yields (86–97%). Although not explicitly reported for the bromo-fluoro analogue, this method’s success with diverse substrates suggests compatibility. NH₄PF₆ acts as both a mild catalyst and nitrogen source, simplifying purification and enabling library synthesis without isolating intermediates [6].
The C6 bromine atom in 6-bromo-7-fluoro-1H-quinazolin-4-one serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling extensive structural diversification critical for medicinal chemistry. This reactivity mirrors broader quinazolinone chemistry, where halogen substituents undergo:
The electron-deficient nature of the quinazolinone ring enhances oxidative addition efficiency at Pd(0) centers. Notably, the C7 fluorine remains inert under typical coupling conditions due to its stronger C-F bond, allowing selective modification at C6. This chemoselectivity is exploited to generate analogues like 6-aryl, 6-alkynyl, and 6-amino derivatives – valuable scaffolds for biological evaluation as kinase inhibitors or anticancer agents [5]. The presence of both halogen atoms (Br, F) in this compound thus creates orthogonal reactivity for sequential functionalization.
Table 2: Palladium-Catalyzed Coupling Reactions of 6-Bromo-Quinazolinones
Reaction Type | Coupling Partner | Catalytic System | Functional Group Introduced | Application Example |
---|---|---|---|---|
Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Aryl, Heteroaryl | Biaryl derivatives for kinase inhibition [5] |
Buchwald-Hartwig | Primary/Secondary amine | Pd₂(dba)₃/XPhos, t-BuONa, Toluene | Alkylamino, Arylamino | Anilinoquinazolines (e.g., EGFR inhibitors) [7] |
Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI, i-Pr₂NH | Alkynyl | Fluorescent probes & cytotoxic agents [6] |
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.: 548-74-3
CAS No.:
CAS No.: